N'-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide
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Overview
Description
N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by a dimethylamino group.
Coupling Reactions: The final step involves coupling the indene moiety with the dimethylamino-substituted phenyl ring through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide
- N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide
Uniqueness
Compared to similar compounds, N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential therapeutic benefits.
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-23(2)17-9-7-16(8-10-17)22-19(25)18(24)21-13-20(26)11-14-5-3-4-6-15(14)12-20/h3-10,26H,11-13H2,1-2H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTQEVRTTCCNLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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